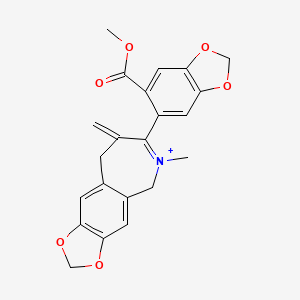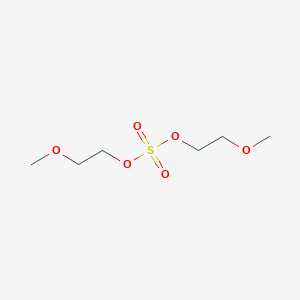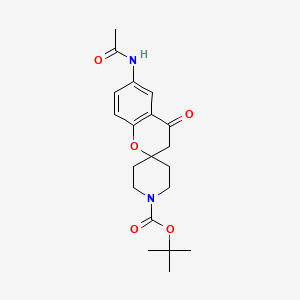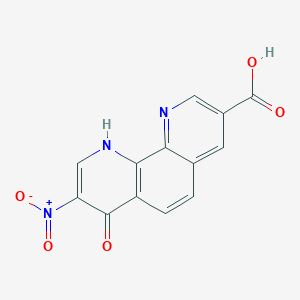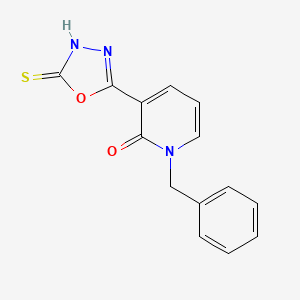
1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone
Übersicht
Beschreibung
1-Benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone, also known as 5-sulfanyl-1,3,4-oxadiazole-2-yl-pyridinone, is a heterocyclic compound with a unique structure. It is a type of oxadiazole, which is a five-membered ring containing two nitrogen atoms and three oxygen atoms. This compound has a wide range of applications in both scientific research and industrial processes. It is used as a catalyst in organic synthesis, as a reagent in biochemical reactions, and as a ligand in coordination chemistry. It also has potential applications in drug delivery systems, as a potential drug candidate, and as a non-volatile corrosion inhibitor.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activity
- Design and Synthesis for Biological Activities : A related compound, involving 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, was synthesized and assessed for antimicrobial, antioxidant, and antitubercular activities. The results showed a wide range of activities, with some compounds displaying potent antitubercular results (Fathima et al., 2021).
- Biological Evaluation for Antimicrobial Properties : Another study synthesized 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles, evaluating their antimicrobial and antimycobacterial activities. Some analogs showed promising activity against Escherichia coli and exhibited notable antitubercular activity (Patel et al., 2013).
Corrosion Inhibition
- Application in Corrosion Inhibition : 1,3,4-oxadiazole derivatives were studied for their corrosion inhibition ability towards mild steel in sulphuric acid. The study found that these compounds formed a protective layer on the steel surface, indicating their potential as corrosion inhibitors (Ammal et al., 2018).
Optical and Fluorescence Properties
- Optical and Fluorescence Studies : Novel 1,3,4-oxadiazole derivatives were synthesized and their fluorescence spectral characteristics were investigated, showing significant potential in applications requiring specific optical properties (Ge et al., 2014).
Biological and Enzymatic Activities
- Biological Evaluation for Enzyme Inhibition : Synthesis and biological evaluation of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were carried out, focusing on their potential for butyrylcholinesterase enzyme inhibition and ligand-BChE binding affinity (Khalid et al., 2016).
Antibacterial and Antioxidant Activities
- Hirshfeld Surface Analysis and Biological Activities : 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives were synthesized and evaluated for their antibacterial and antioxidant activities, displaying good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Karanth et al., 2019).
Eigenschaften
IUPAC Name |
1-benzyl-3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13-11(12-15-16-14(20)19-12)7-4-8-17(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZQNBXBTTZPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NNC(=S)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801136175 | |
| Record name | 3-(4,5-Dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242472-16-8 | |
| Record name | 3-(4,5-Dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242472-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4,5-Dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


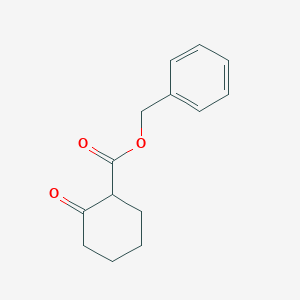
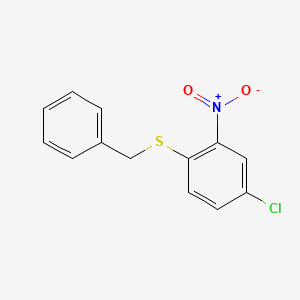
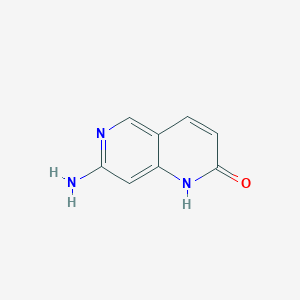

![5-Chloro-3-p-tolyl-[1,2,4]thiadiazole](/img/structure/B3034777.png)

